molecular formula C8H8F2O3 B6173271 6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid CAS No. 2731009-77-9

6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid

Cat. No. B6173271
CAS RN: 2731009-77-9
M. Wt: 190.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid, commonly referred to as DFOCA, is a synthetic organic compound that has been studied for its potential applications in science and medicine. It is an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, and is also used as a reagent in various lab experiments. DFOCA has been studied for its potential to act as a catalyst in the synthesis of various compounds, as well as its ability to interact with proteins and enzymes, leading to interesting and potentially useful biochemical and physiological effects.

Scientific Research Applications

DFOCA has been studied for its potential applications in scientific research. It has been used as a reagent in various lab experiments, including organic synthesis, protein engineering, and drug discovery. DFOCA has also been studied for its potential to act as a catalyst in the synthesis of various compounds, as well as its ability to interact with proteins and enzymes.

Mechanism of Action

DFOCA is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including improved memory and learning, increased alertness, and improved mood.
Biochemical and Physiological Effects
Studies have shown that DFOCA can have a variety of effects on the body. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved memory and learning, increased alertness, and improved mood. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

DFOCA has several advantages for use in lab experiments. It is a low-cost and simple method for synthesizing a variety of compounds, and it has the potential to act as a catalyst in the synthesis of various compounds. Additionally, it has the ability to interact with proteins and enzymes, leading to interesting and potentially useful biochemical and physiological effects. However, it is important to note that DFOCA is a synthetic compound and the long-term effects of its use are still unknown.

Future Directions

There are a variety of potential future directions for the use of DFOCA. One potential direction is to further study its potential applications in drug discovery and development, as it has been shown to interact with proteins and enzymes. Additionally, further research into its potential anti-inflammatory and anti-oxidant properties could be beneficial. Additionally, further research into its potential to act as a catalyst in the synthesis of various compounds could be beneficial. Finally, further research into its long-term effects on the body could be beneficial in order to ensure its safe and effective use.

Synthesis Methods

DFOCA is synthesized through a process known as the Mitsunobu reaction, which is a nucleophilic substitution reaction that occurs between an alcohol and an acid chloride, resulting in the formation of an ester. The reaction is catalyzed by triphenylphosphine, and the product is then converted to the desired product, DFOCA, by hydrolysis. The Mitsunobu reaction is a useful method for synthesizing a variety of compounds, including DFOCA, because it is a simple, low-cost process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid involves the synthesis of the spirocyclic core followed by the introduction of the carboxylic acid functional group.", "Starting Materials": [ "2,2-difluorocyclohexanone", "ethyl acetoacetate", "sodium ethoxide", "diethyl malonate", "sodium hydride", "bromine", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium chloride", "sodium carbonate", "water", "ethyl acetate", "methanol", "acetone", "hexane" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic core", "a. React 2,2-difluorocyclohexanone with ethyl acetoacetate in the presence of sodium ethoxide to form 6,6-difluoro-3-oxospiro[3.3]heptane-2-carboxylate.", "b. Hydrolyze the ester using sulfuric acid to obtain the corresponding carboxylic acid.", "Step 2: Introduction of the carboxylic acid functional group", "a. React the carboxylic acid with diethyl malonate in the presence of sodium hydride to form the corresponding malonic ester.", "b. Brominate the malonic ester using bromine in the presence of sodium hydroxide to form the corresponding dibromo compound.", "c. React the dibromo compound with sodium nitrite and copper sulfate in the presence of sodium chloride to form the corresponding diazonium salt.", "d. Hydrolyze the diazonium salt using sodium carbonate to form the corresponding carboxylic acid.", "e. Purify the product using a combination of water, ethyl acetate, methanol, acetone, and hexane." ] }

CAS RN

2731009-77-9

Product Name

6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid

Molecular Formula

C8H8F2O3

Molecular Weight

190.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.